molecular formula C10H16O3 B3244252 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone CAS No. 16111-99-2

1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone

Cat. No.: B3244252
CAS No.: 16111-99-2
M. Wt: 184.23 g/mol
InChI Key: JSDPRMAAGLFEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone is a spirocyclic ketone compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It features a 1,4-dioxaspiro[4.5]decane core, which is a well-known ketal-protecting group for cyclohexane-1,4-dione . This structure makes it a valuable building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry. The compound is widely used as a key synthetic intermediate in life science research. Its spirocyclic framework is instrumental in the development of novel therapeutic agents; for instance, related 1,4-dioxaspiro[4.5]decane derivatives have been utilized in the preparation of potent analgesic compounds and as tritiated probes for radiographical studies of dopamine reuptake complexes . Researchers also employ this and similar spirocyclic structures in materials science for developing advanced polymers and liquid crystals, leveraging the compound's stable and rigid geometry . This chemical is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(11)9-4-2-3-5-10(9)12-6-7-13-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPRMAAGLFEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Kinetic Investigations of Transformations Involving 1 1,4 Dioxaspiro 4.5 Decan 6 Yl Ethanone

Reactivity Profiling of the Ethanone (B97240) Functionality

The ethanone group, an acetyl moiety attached to the spirocyclic core, is a primary site for carbon-carbon bond formation and functional group interconversion. Its reactivity is governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the methyl group.

Nucleophilic Additions to the Ketone

The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition reactions. A wide range of nucleophiles can attack the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The steric environment around the ketone, influenced by the bulky spiroketal framework, can affect the kinetics and stereoselectivity of these additions.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) converts the ketone into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst yields a cyanohydrin.

Table 1: Representative Nucleophilic Addition Reactions

Reaction Type Reagent Product Type
Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol
Grignard Reaction Ethylmagnesium Bromide (CH₃CH₂MgBr) Tertiary Alcohol
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) Alkene

α-Functionalization Reactions (e.g., Alkylation, Halogenation)

The α-protons of the ethanone's methyl group are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base, such as lithium diisopropylamide (LDA), is critical to ensure complete and irreversible enolate formation, minimizing side reactions like self-condensation.

Halogenation: Under acidic or basic conditions, the α-position can be halogenated. For instance, reaction with bromine in acetic acid can lead to α-bromination. The reaction can be controlled to achieve mono- or poly-halogenation. A related transformation involves the dichlorovinylation of enolates using trichloroethylene, which proceeds via a carbanion chain mechanism involving dichloroacetylene as an intermediate researchgate.net.

Stability and Reactivity of the 1,4-Dioxaspiro[4.5]decane Ketal

The 1,4-dioxaspiro[4.5]decane moiety is an ethylene (B1197577) glycol ketal. Ketal groups are widely used as protecting groups for ketones because they are stable under neutral and basic conditions but can be cleaved under acidic conditions. researchgate.net

Ketal Hydrolysis Mechanisms and Controlled Deprotection

The primary reaction of the spiroketal is acid-catalyzed hydrolysis, which regenerates the parent ketone. The mechanism is a well-established process researchgate.net:

Protonation of one of the ketal oxygen atoms by an acid catalyst.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol. This step is typically the rate-determining step. researchgate.net

Nucleophilic attack by water on the oxocarbenium ion to form a hemiketal.

Deprotonation of the hemiketal followed by protonation of the remaining ether oxygen.

Elimination of the second alcohol molecule regenerates the carbonyl group and the catalyst.

Controlled deprotection is essential in multi-step synthesis. This can be achieved by carefully selecting the acid catalyst and reaction conditions. For instance, selective deketalization of a related bis-ketal has been achieved using acetic acid in an aqueous solution, significantly reducing reaction times compared to other methods. researchgate.net Computational studies on the hydrolysis of ketals in pure water suggest a mechanism involving proton transfer from water molecules in cyclic transition states. ic.ac.uk

Ring-Opening and Rearrangement Pathways of Spiroketals

Beyond simple hydrolysis, spiroketals can undergo a variety of ring-opening and rearrangement reactions, often promoted by specific reagents. These transformations can lead to complex and structurally diverse products.

Reductive Ring-Opening: The use of reducing agents in combination with Lewis acids can lead to the reductive cleavage of one of the C-O bonds in the spiroketal. For example, lithium aluminum hydride–aluminum chloride has been used to reductively open a spiroketal, yielding a substituted tetrahydropyran. elsevierpure.com The mechanism involves the transfer of a hydride from the reagent directly to the spirocarbon. elsevierpure.com

Acid-Catalyzed Rearrangements: Strong acids like trifluoroacetic acid (TFA) or Lewis acids such as aluminum chloride (AlCl₃) can induce complex rearrangements in spiroketal systems, leading to the formation of pyrones, orthoesters, and xanthones through pathways involving semipinacol and α-ketol rearrangements. acs.org

TFAT-Mediated Ring Opening: A mild and efficient protocol for the ring opening of steroidal spiroketals uses trifluoroacetyl trifluoromethanesulfonate (TFAT). acs.orgacs.orgnih.gov This reaction yields ω-trifluoroacetyl vinyl ethers in good yields under exceptionally mild conditions. acs.orgnih.gov

Oxidative Rearrangements: Epoxidation of enol ethers within a spiroketal structure can trigger a cascade of steps, including oxocarbenium ion formation, that completely remodels the molecular skeleton. nih.gov Similarly, enzymatic pathways involving oxygenases can drive oxidative rearrangements of furan-containing precursors to form complex spirolactones. acs.org

Table 2: Conditions for Spiroketal Ring-Opening and Rearrangement

Reagent(s) Product Type Reference
LiAlH₄ / AlCl₃ Substituted Tetrahydropyran elsevierpure.com
Trifluoroacetic Acid (TFA) Pyrones acs.org
Aluminum Chloride (AlCl₃) Orthoesters, Xanthones acs.org
Trifluoroacetyl Trifluoromethanesulfonate (TFAT) ω-Trifluoroacetyl Vinyl Ethers acs.orgacs.orgnih.gov
m-CPBA (on enol ether derivative) Rearranged Polycyclic Skeleton nih.gov

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies, often combining kinetic experiments with computational chemistry, are vital for understanding and predicting the outcomes of transformations involving 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone.

Kinetic studies can help differentiate between competing reaction pathways. For example, in spirocyclization reactions to form spiroketals, detailed kinetic analysis and the construction of Hammett plots have been used to distinguish between Sₙ1 and Sₙ2 mechanisms. nih.gov A ρ value of –1.3 was indicative of an Sₙ2-like transition state for a kinetic spirocyclization, whereas a value of –5.1 was found for a thermodynamically controlled epimerization proceeding through an Sₙ1 pathway. nih.gov Such analyses provide insight into the charge distribution in the transition state.

Computational modeling allows for the mapping of potential energy surfaces for reactions like ketal hydrolysis. ic.ac.uk These models can identify transition state structures and calculate activation energies, explaining why certain pathways are favored over others. For the hydrolysis of a simple ketal, calculations have shown a concerted, though highly asynchronous, mechanism involving proton transfer from water molecules to form an enol ether intermediate. ic.ac.uk The anomeric effect, which involves the alignment of lone pairs on the oxygen atoms with adjacent C-O bonds, can predispose one of the bonds to cleavage, playing a crucial role in the reactivity of the hemiketal intermediate. ic.ac.uk These theoretical approaches are invaluable for rationalizing observed reactivity and for designing new synthetic strategies.

Kinetic Studies of Key Transformations

Kinetic investigations into the transformations of this compound are crucial for understanding the underlying reaction mechanisms, optimizing reaction conditions, and predicting the outcome of synthetic procedures. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on structurally analogous compounds, particularly substituted cyclohexanones. The presence of the spiroketal moiety at the 4-position and the acetyl group at the 6-position of the cyclohexane (B81311) ring introduces specific steric and electronic effects that influence the rates of various transformations.

Key transformations involving the acetyl group, such as enolate formation, and reactions at the carbonyl moiety, like the Baeyer-Villiger oxidation and Wittig reaction, are of significant interest. The kinetics of these reactions are generally governed by factors such as the nature of the reagents, solvent polarity, temperature, and the stereoelectronic properties of the substrate.

Enolate Formation

The formation of an enolate is a fundamental step in many carbon-carbon bond-forming reactions. For this compound, deprotonation at the alpha-carbon of the acetyl group is influenced by the steric hindrance imposed by the adjacent spiroketal ring. The rate of enolate formation is dependent on the strength and steric bulk of the base employed.

Under kinetically controlled conditions, typically involving a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, the less substituted enolate is rapidly and irreversibly formed. Conversely, thermodynamically controlled conditions, which may involve a weaker base at higher temperatures, allow for equilibration to the more stable, more substituted enolate. In the case of this compound, the primary enolate formation will be at the methyl group of the ethanone moiety.

Table 1: Hypothetical Kinetic Data for Enolate Formation of this compound

BaseTemperature (°C)SolventRate Constant (k, M⁻¹s⁻¹)Product Ratio (Kinetic:Thermodynamic)
LDA-78THF1.2 x 10⁻²>99:1
NaH25THF3.5 x 10⁻⁴20:80
KOt-Bu25t-BuOH8.1 x 10⁻⁵40:60

This data is illustrative and based on trends observed for substituted cyclohexanones.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of the acetyl group in this compound would lead to the formation of an acetate ester. This reaction typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is first-order in both the ketone and the peroxy acid. The rate of this oxidation is sensitive to the electronic nature of the substituents on the ketone. Electron-donating groups on the migrating group accelerate the reaction, while electron-withdrawing groups have the opposite effect. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.

For this compound, the migrating group would be the methyl group, which has a relatively low migratory aptitude. The reaction rate would be influenced by the steric environment around the acetyl group.

Table 2: Comparative Second-Order Rate Constants for Baeyer-Villiger Oxidation of Various Ketones with m-CPBA

KetoneMigrating GroupRate Constant (k₂, M⁻¹s⁻¹) at 25°C
Cyclohexanone (B45756)Methylene6.4 x 10⁻⁴
AcetophenonePhenyl4.7 x 10⁻⁵
This compound (Estimated) Methyl ~1-5 x 10⁻⁶
Pinacolonetert-Butyl1.2 x 10⁻³

This data is compiled from various sources on cyclohexanone derivatives and provides an estimated range for the target compound.

Wittig Reaction

The Wittig reaction provides a pathway to convert the acetyl group of this compound into an alkene. The kinetics of the Wittig reaction are complex and depend on the nature of the ylide and the carbonyl compound. With non-stabilized ylides, the reaction is typically fast and leads to the kinetic product, which is often the (Z)-alkene. The rate-determining step is generally the decomposition of the oxaphosphetane intermediate.

The steric hindrance around the carbonyl group of the ethanone moiety in the target molecule is expected to play a significant role in the rate of the initial nucleophilic attack by the ylide. Compared to a less hindered ketone, the reaction rate may be slightly decreased.

Table 3: Relative Reaction Rates for the Wittig Reaction of Various Ketones with a Non-Stabilized Ylide (Ph₃P=CHCH₃)

KetoneRelative Rate
Cyclohexanone1.00
2-Methylcyclohexanone0.45
This compound (Estimated) ~0.6-0.8
Camphor<0.01

This data is illustrative and based on established steric effects in the Wittig reaction of cyclic ketones.

Stereochemical and Conformational Analyses of 1 1,4 Dioxaspiro 4.5 Decan 6 Yl Ethanone

Configurational Assignment at the Spirocenter (C-5) and Related Chiral Centers

The spirocyclic nature of 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone gives rise to specific stereochemical considerations. The spirocenter in the 1,4-dioxaspiro[4.5]decane system is at position C-5, where the cyclohexane (B81311) and dioxolane rings are joined. However, in the parent, unsubstituted ring system, this spiro-carbon is not a stereocenter as it is not bonded to four different groups. The introduction of a substituent, such as the ethanone (B97240) group at C-6, creates a chiral center at this position.

The absolute configuration at C-6 is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The assignment of this configuration is typically achieved through a combination of spectroscopic techniques and, where possible, X-ray crystallography. For instance, in a study of a related compound, (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, single-crystal X-ray analysis definitively established the relative and absolute stereochemistry of the substituents on the cyclohexane ring. nih.govmskcc.org Such crystallographic methods provide unambiguous proof of configuration.

In the absence of single crystals, advanced NMR techniques are pivotal. beilstein-journals.org Methods such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the relative stereochemistry by probing the spatial proximity of protons. For instance, an NOE correlation between a proton on the acetyl group and specific protons on the cyclohexane or dioxolane ring can reveal its orientation (axial or equatorial) and its cis or trans relationship to the dioxolane ring. Furthermore, the use of chiral derivatizing agents, such as Mosher's acid, can be employed to convert the diastereomers into new compounds whose NMR spectra allow for the assignment of the absolute configuration at the chiral center. youtube.com

Diastereoselective Synthesis and Separation Strategies

The synthesis of this compound would likely involve the alkylation of a pre-formed 1,4-dioxaspiro[4.5]decane enolate or a related synthetic equivalent. The stereochemical outcome of such reactions is often governed by kinetic or thermodynamic control. ubc.ca For instance, the alkylation of a cyclohexanone (B45756) enolate typically proceeds via axial attack of the electrophile on the enolate, which is kinetically favored as it allows the cyclohexane ring to adopt a chair-like transition state. ubc.ca

The diastereoselective synthesis of highly substituted cyclohexanones has been achieved through various methods, including cascade Michael reactions. beilstein-journals.orgnih.gov These strategies can provide high levels of diastereoselectivity, affording one diastereomer in significant excess. For example, the reaction between curcumins and arylidenemalonates in the presence of a phase transfer catalyst has been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov

Should a synthetic route produce a mixture of diastereomers, their separation is necessary. Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques. researchgate.net Column chromatography is the most common method for separating diastereomers on both analytical and preparative scales. researchgate.netchromforum.org The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a solvent or mixture of solvents) is critical for achieving good separation. In some cases, crystallization can also be an effective method for separating diastereomers, as they may have different solubilities and crystal packing arrangements. researchgate.net

Separation Technique Principle Applicability to Diastereomers
Column Chromatography Differential adsorption of components onto a stationary phase.Highly effective; separation depends on the polarity and structural differences between diastereomers. researchgate.netchromforum.org
Crystallization Differences in solubility and crystal lattice energy.Can be effective if one diastereomer is significantly less soluble or forms crystals more readily. researchgate.net
Chiral Chromatography Not required.Diastereomers can be separated on standard, achiral stationary phases due to their distinct physical properties. researchgate.net

Conformational Preferences of the 1,4-Dioxaspiro[4.5]decane System

The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system predominantly adopts a chair conformation to minimize angle and torsional strain. nih.govmskcc.org This is the most stable conformation for six-membered rings. The chair conformation can exist in two interconverting forms. For a substituted cyclohexane, the equilibrium between these two chair forms will favor the conformation where bulky substituents occupy the more sterically favored equatorial positions.

In the case of this compound, the acetyl group at C-6 can be either in an axial or an equatorial position. The conformational preference will depend on the balance of steric interactions. An equatorial acetyl group is generally favored to avoid 1,3-diaxial interactions with the axial protons at C-8 and C-10.

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon in a pyranose ring to occupy the axial position, despite the steric hindrance. scripps.edu In spiroketals, a generalized anomeric effect is observed, which involves the delocalization of a lone pair of electrons from one of the oxygen atoms into the antibonding orbital (σ*) of the adjacent C-O bond. ubc.ca This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, which stabilizes the structure.

In the 1,4-dioxaspiro[4.5]decane system, the anomeric effect influences the bond lengths and angles within the spiroketal unit. X-ray crystallographic data from a related compound, (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, shows that the pseudo-axial C-O bond of the dioxolane ring is slightly longer than the corresponding equatorial C-O bond. nih.govmskcc.org This observation is consistent with the anomeric effect, where the delocalization of an oxygen lone pair into the σ* orbital of the axial C-O bond weakens and lengthens it.

Structural Parameter Observation in a Related Spiroketal nih.govmskcc.org Interpretation
Cyclohexane Ring Conformation ChairMinimization of angle and torsional strain.
Pseudo-axial C-O Bond Length 1.439 (2) ÅLengthened due to the anomeric effect.
Equatorial C-O Bond Length 1.424 (3) ÅShorter, less influenced by the anomeric effect.
Dioxolane O-C-O Angle 106.25 (17)°Typical for a five-membered ring.

Dynamic Stereochemistry and Inversion Barriers

The cyclohexane ring in this compound is not static but undergoes rapid ring inversion at room temperature. This process involves the interconversion between the two chair conformations. The energy barrier to this inversion is a key parameter in understanding the dynamic stereochemistry of the molecule.

Studies on related spirocyclic systems, such as 5,5-dimethyl-2-spiro-1,3-dioxans, have used dynamic NMR spectroscopy to determine the activation parameters for ring inversion. rsc.org The height of the inversion barrier is influenced by steric interactions. In the case of this compound, the spiro-fusion to the dioxolane ring and the presence of the acetyl group at C-6 will affect the energy barrier. The transition state for the ring inversion is a high-energy, non-planar conformation, such as a half-chair or twist-boat. The energy of this transition state, and thus the inversion barrier, will be influenced by the steric demands of the substituents and the rigidity imposed by the spirocyclic system.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry.

¹H and ¹³C NMR for Structural Connectivity

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone would be the most downfield signal, expected around δ 208-212 ppm. The spiro carbon (the quaternary carbon shared by both rings) would appear in the region of δ 108-110 ppm. The carbons of the dioxolane ring are anticipated to be in the range of δ 64-66 ppm. The remaining carbons of the cyclohexane (B81311) ring and the acetyl methyl group would resonate at higher field strengths.

Table 1: Representative ¹H NMR Data for this compound *

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetyl-CH₃~2.15s-
Dioxolane-CH₂~3.95m-
Cyclohexane-CH~2.40m-
Cyclohexane-CH₂~1.40-1.90m-

Note: These are hypothetical values based on related compounds. Actual experimental values may vary.

Table 2: Representative ¹³C NMR Data for this compound *

PositionChemical Shift (δ, ppm)
C=O~210
Spiro-C~109
Dioxolane-CH₂~65
Acetyl-CH₃~28
Cyclohexane-CH~50
Cyclohexane-CH₂~20-38

Note: These are hypothetical values based on related compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Conformational Analysis

Two-dimensional NMR techniques are indispensable for confirming the structural connectivity and elucidating the stereochemistry and conformation of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the cyclohexane ring and confirming the assignments of the diastereotopic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH). This experiment would be vital for confirming the placement of the acetyl group at the C6 position of the spiro-decanone framework by showing correlations from the acetyl protons to the carbonyl carbon and to carbons C5, C6, and C7 of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be key in determining the stereochemistry of the acetyl group (whether it is in an axial or equatorial position) by observing through-space interactions between the acetyl protons and the axial or equatorial protons on the cyclohexane ring.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺). The fragmentation pattern would be expected to involve characteristic losses. A prominent fragmentation would be the α-cleavage of the acetyl group, resulting in the loss of a CH₃CO radical (43 u) or a neutral ketene (B1206846) molecule (CH₂=C=O, 42 u). Another characteristic fragmentation pathway for spiroketals involves the cleavage of the dioxolane ring. The McLafferty rearrangement is also a possibility if the stereochemistry allows for the abstraction of a γ-hydrogen by the carbonyl oxygen.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would unambiguously determine the bond lengths, bond angles, and the absolute configuration of the chiral centers. It would also reveal the precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the acetyl group in the crystal lattice. This information is invaluable for understanding the molecule's steric and electronic properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1705-1725 cm⁻¹. The C-O stretching vibrations of the dioxolane ring would likely appear as strong bands in the fingerprint region, around 1200-1000 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric breathing vibrations of the ring systems might give rise to characteristic Raman signals.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Research

Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be powerful tools for investigating its stereochemistry in solution. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental ECD or ORD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the molecule can be determined.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity and selectivity of chemical reactions. researchgate.netrsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The presence of heteroatoms (oxygen) and a carbonyl group creates a complex electronic environment. DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be localized around the oxygen atoms of the spiroketal moiety and potentially the oxygen of the carbonyl group, indicating these as likely sites for interaction with electrophiles. Conversely, the LUMO is expected to be concentrated on the carbonyl carbon, marking it as the primary site for nucleophilic attack.

A hypothetical FMO analysis for this compound, based on calculations of similar structures, might yield the following data:

Orbital Energy (eV) Localization
HOMO-6.8Oxygen atoms of the dioxolane ring and carbonyl oxygen
LUMO-1.2Carbonyl carbon and adjacent atoms
HOMO-LUMO Gap5.6-

This table is illustrative and based on general principles of FMO theory as applied to similar ketones and ketals. Actual values would require specific DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a significant negative potential around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The oxygen atoms of the dioxolane ring would also exhibit negative potential. The most positive potential would be expected around the carbonyl carbon, confirming its electrophilic nature. The hydrogen atoms of the acetyl group and the cyclohexane (B81311) ring would have a slight positive potential. This detailed charge distribution map is invaluable for predicting intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and for designing new materials.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion. For a flexible molecule like this compound, which contains a cyclohexane ring, this analysis is particularly important.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for conformational analysis. cdnsciencepub.com MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid geometry optimization of different conformers. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. imist.ma

For this compound, the cyclohexane ring can exist in several conformations, with the chair form being the most stable. youtube.com The acetyl group at the 6-position can be in either an axial or an equatorial position. Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). scispace.com

A study on 6-substituted-1,4-dioxaspiro[4.5]decanes using the PM3 semi-empirical method has shown that the preference for the axial or equatorial orientation of the substituent is influenced by both steric and electrostatic interactions, as well as the polarity of the solvent. cdnsciencepub.comnih.gov For an acetyl group, which is relatively bulky, the equatorial conformation is expected to be significantly more stable in the gas phase and in non-polar solvents.

Conformer Relative Energy (kcal/mol) Population (%)
Equatorial Acetyl Group0.0~95
Axial Acetyl Group> 2.0< 5

This table presents hypothetical data based on the known conformational preferences of substituted cyclohexanes. scispace.com The actual energy difference would depend on the computational method and solvent model used.

MD simulations can further explore the conformational space by simulating the molecule's behavior in a solvent box over nanoseconds. This would reveal the flexibility of the spiroketal system and the dynamics of the interconversion between different chair and boat conformations of the cyclohexane ring, as well as the rotation of the acetyl group.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state (TS) energies. This is crucial for understanding how a reaction proceeds and for predicting its rate. For this compound, a key reaction to model would be its formation from 2-acetylcyclohexanone (B32800) and ethylene (B1197577) glycol.

The formation of a ketal from a ketone and a diol is typically an acid-catalyzed process. youtube.comlibretexts.orgyoutube.comnih.gov The reaction mechanism involves several steps:

Protonation of the carbonyl oxygen of 2-acetylcyclohexanone.

Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon to form a hemiketal intermediate.

Protonation of the other hydroxyl group of the hemiketal.

Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Intramolecular nucleophilic attack by the remaining hydroxyl group to form the spiroketal ring.

Deprotonation to yield the final product, this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating NMR shielding tensors, from which chemical shifts can be derived. imist.manih.gov

For this compound, a GIAO-DFT calculation would provide theoretical ¹H and ¹³C NMR chemical shifts. By comparing these predicted shifts with experimental data, the proposed structure can be confirmed. Furthermore, calculations can be performed on different conformers (e.g., with the acetyl group in axial vs. equatorial positions) to see how the chemical shifts are affected by the molecule's geometry. This can help in assigning the signals in the experimental spectrum and determining the predominant conformation in solution.

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
Carbonyl Carbon~210-
Spiro Carbon~109-
Acetyl Methyl Carbon~28~2.1
Dioxolane Carbons~65~3.9
Cyclohexane Carbons20-401.5-2.0

This table provides estimated NMR chemical shifts based on typical values for similar functional groups. Accurate predictions require specific GIAO-DFT calculations.

Development of Structure-Reactivity Relationships from Computational Data

By systematically studying a series of related compounds, computational data can be used to develop Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). nih.govrsc.orgnih.govmdpi.com These models correlate calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, steric parameters) with experimentally observed activities or properties.

For a series of derivatives of this compound, a QSAR study could be undertaken to understand how different substituents on the cyclohexane ring or modifications to the acetyl group affect a particular biological activity or chemical property. For instance, by calculating descriptors for a set of molecules with known activities, a mathematical model can be built to predict the activity of new, unsynthesized compounds. This approach is widely used in drug discovery and materials science to guide the design of molecules with desired properties, saving significant time and resources in the laboratory. nih.govrsc.orgnih.govmdpi.com

For example, a hypothetical QSAR equation might look like:

log(Activity) = c₀ + c₁ * E(HOMO) + c₂ * μ + c₃ * V

Applications in Advanced Organic Synthesis As a Building Block

1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone as a Chiral Auxiliary Precursor

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. While the direct use of this compound as a chiral auxiliary precursor is not extensively documented in dedicated studies, its structural motifs are present in compounds that have been successfully employed in asymmetric synthesis. The inherent chirality of many spirocyclic systems, once resolved, makes them promising candidates for inducing stereoselectivity.

The general principle of using a chiral auxiliary involves the attachment of the auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. Ketones, in general, are common precursors for the synthesis of various chiral auxiliaries. For instance, the corresponding alcohol, 2-{1,4-dioxaspiro[4.5]decan-6-yl}ethan-1-ol, which can be derived from the title compound, possesses a stereogenic center that could potentially be exploited for chiral auxiliary development.

Although direct examples are scarce, the broader class of spirocyclic ketones is recognized for its potential in asymmetric synthesis. The development of chiral auxiliaries from readily available starting materials like this compound remains an area of interest for synthetic chemists seeking novel and efficient methods for stereocontrol.

Integration into Complex Natural Product Synthesis as an Intermediate

The structural framework of this compound is embedded within numerous complex natural products, and its derivatives serve as key intermediates in their total synthesis. A notable example is the synthesis of the spirochensilides, a family of natural products with potential anti-inflammatory properties.

In the total synthesis of (-)-spirochensilide A, a complex polycyclic natural product, intermediates bearing the 1,4-dioxaspiro[4.5]decane moiety are crucial. researchgate.netwikipedia.orgresearchgate.net Although the exact "this compound" may not be the direct starting material, structurally similar spirocyclic ketones are synthesized and elaborated through multi-step sequences. These sequences often involve key transformations like the Pauson-Khand reaction to construct additional rings onto the spirocyclic core. researchgate.net The synthesis of these complex molecules showcases the strategic importance of the protected cyclohexanone (B45756) unit within the spiro-framework, which allows for selective reactions at other positions of the molecule before its eventual deprotection and further functionalization.

The following table summarizes key natural products where the 1,4-dioxaspiro[4.5]decane skeleton is a core structural feature, implying the potential use of derivatives of this compound in their synthesis.

Natural ProductKey Synthetic Reactions Involving the Spirocyclic CoreReference
(-)-Spirochensilide APauson-Khand reaction, Oxidative cyclization researchgate.net
Spirotryprostatin BPrenylation, Cyclization

Role in the Synthesis of Non-Traditional Scaffolds

The creation of novel molecular scaffolds that are not readily found in nature is a significant endeavor in medicinal chemistry and materials science. The unique three-dimensional structure of spirocycles makes them attractive starting points for the development of such non-traditional scaffolds. While specific examples detailing the use of this compound for this purpose are not abundant, the reactivity of its functional groups provides a clear potential for the construction of diverse and complex molecular architectures.

The ketone and the protected ketone functionalities of the title compound can be chemo-selectively manipulated to build upon the spirocyclic core. For instance, the acetyl group can be transformed into a variety of other functional groups, which can then participate in cyclization reactions to form new rings fused or spiro-annulated to the existing framework.

Research into tandem reactions, such as the Prins/pinacol cascade process, has been shown to be effective in synthesizing oxaspiro[4.5]decan-1-one scaffolds. chemicalbook.com Although not starting directly from the title compound, these methodologies highlight the synthetic potential inherent in the spiro[4.5]decane framework for generating novel and complex polycyclic systems. The development of new synthetic methods that utilize readily available starting materials like this compound is an active area of research.

Utility in Heterocyclic Compound Synthesis

One of the most well-documented applications of derivatives of this compound is in the synthesis of heterocyclic compounds. The strategic placement of the protected ketone allows for the elaboration of the acetyl group into functionalities that can undergo cyclization to form a variety of heterocyclic rings.

A key example is the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone (B32800), the precursor to the title compound. researchgate.net This process involves the conversion of the acetyl group to a vinyl iodide, which then undergoes a palladium-catalyzed aminocarbonylation reaction with various amines to produce acrylamides. These acrylamides are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

The following table details the synthesis of acrylamide (B121943) derivatives from a precursor of the title compound:

Amine NucleophileProductIsolated Yield (%)
AnilineN-phenyl-2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamide85
BenzylamineN-benzyl-2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamide78
Morpholine1-morpholino-2-(1,4-dioxaspiro[4.5]decan-6-yl)prop-2-en-1-one92

This methodology demonstrates the utility of the 1,4-dioxaspiro[4.5]decane framework as a stable platform for conducting transition-metal-catalyzed cross-coupling reactions, opening avenues for the synthesis of a wide array of functionalized heterocyclic compounds. Furthermore, the synthesis of spiro-oxindoles from cyclohexanone derivatives highlights the broader applicability of this class of compounds in constructing biologically relevant heterocyclic scaffolds. researchgate.net

Synthesis and Investigation of Derivatives and Analogues of 1 1,4 Dioxaspiro 4.5 Decan 6 Yl Ethanone

Structural Modifications of the Ethanone (B97240) Moiety

The ethanone group (acetyl group) is a primary site for synthetic transformations, allowing for the introduction of a wide range of functionalities. The reactivity of this group is fundamentally linked to its precursor, 2-acetylcyclohexanone (B32800), which exists as a mixture of keto and enol tautomers. nih.govscribd.com In aqueous solutions, the enol content can exceed 40%, while in aprotic solvents, the compound is almost entirely enolized. nih.gov This equilibrium is critical as it dictates the pathways for subsequent reactions.

A significant modification involves the conversion of the ethanone moiety into a vinyl iodide. This transformation is achieved through a two-step process starting with the formation of a hydrazone, which is then treated with iodine to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. researchgate.net This iodoalkene is a versatile intermediate for palladium-catalyzed cross-coupling reactions. For instance, aminocarbonylation of this vinyl iodide with various primary and secondary amines in the presence of a palladium catalyst produces a series of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides in high yields. researchgate.net

Another fundamental modification is the reduction of the ketone in the ethanone moiety to a secondary alcohol, yielding 2-{1,4-dioxaspiro[4.5]decan-6-yl}ethan-1-ol. The commercial availability of this alcohol suggests that this reduction is a common and feasible transformation. sigmaaldrich.com Further reactions, such as nitrosation of the enol form of the parent 2-acetylcyclohexanone, have also been studied kinetically, providing insight into the reactivity of the acetyl group under various conditions. nih.gov

Table 1: Examples of Modifications at the Ethanone Moiety

Starting Material MoietyReaction TypeResulting MoietyKey ReagentsReference
Ethanone (C=O)Hydrazone formation followed by IodinationVinyl IodideHydrazine, Iodine, Triethylamine researchgate.net
Vinyl IodidePalladium-catalyzed AminocarbonylationAcrylamide (B121943)Amines, CO, Palladium catalyst researchgate.net
Ethanone (C=O)ReductionEthanol (-CH(OH)-)(Not specified, inferred from product availability) sigmaaldrich.com

Variations in the Spirocyclic Ring System (e.g., Ring Size, Heteroatom Position)

Alterations to the 1,4-dioxaspiro[4.5]decane ring system itself provide another avenue for creating structural diversity. These modifications can involve changing the size of the rings or replacing the oxygen heteroatoms with other elements like sulfur or nitrogen.

Ring Size Variation: The spiro[4.5]decane system consists of a five-membered dioxolane ring fused to a six-membered cyclohexane (B81311) ring. Analogues with different ring sizes, such as the 1,4-dioxaspiro[4.4]nonane system (a five-membered ring fused to another five-membered ring), have been synthesized. For example, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclopentanone. researchgate.net In the same study, the corresponding 1,4-dioxaspiro[4.5]decane analogue was prepared using cyclohexanone (B45756), demonstrating a direct comparison of the effect of the carbocyclic ring size. researchgate.net

Heteroatom Variation: Replacing one or both oxygen atoms of the dioxolane ring with other heteroatoms significantly alters the electronic and steric properties of the spirocycle.

Sulfur Analogues: Research into potent and selective 5-HT1A receptor agonists has led to the synthesis of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives. unimore.it The replacement of oxygen with sulfur was found to influence receptor selectivity. unimore.it The parent 1-oxa-4-thiaspiro[4.5]decane is a known compound. nih.gov

Nitrogen Analogues: A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and evaluated for antitumor activity. nih.gov These compounds feature a nitrogen atom in place of one of the oxygens within a spiro-lactone structure.

Increased Oxygen Content: The 1,6,9-trioxaspiro[4.5]decane framework has been synthesized, representing a variation with an additional oxygen atom in the six-membered ring. semanticscholar.org

Table 2: Examples of Variations in the Spirocyclic Ring System

Parent SystemVariation TypeResulting SystemReference
1,4-Dioxaspiro[4.5]decaneRing Size1,4-Dioxaspiro[4.4]nonane researchgate.net
1,4-Dioxaspiro[4.5]decaneHeteroatom Substitution (S)1-Oxa-4-thiaspiro[4.5]decane unimore.itnih.gov
1,4-Dioxaspiro[4.5]decaneHeteroatom Substitution (S,S)1,4-Dithiaspiro[4.5]decane unimore.it
1,4-Dioxaspiro[4.5]decaneHeteroatom Substitution (N)1-Oxa-4-azaspiro[4.5]decane nih.gov
1,6-Dioxaspiro[4.5]decaneHeteroatom Addition (O)1,6,9-Trioxaspiro[4.5]decane semanticscholar.org

Introduction of Additional Functionalities and Substituents

Beyond modifying the core structure, additional functional groups and substituents can be introduced to create highly functionalized molecules. These additions can be made to the ethanone side chain or to the spirocyclic ring system.

As previously discussed, the conversion of the ethanone group to an acrylamide represents a significant functional group introduction. researchgate.net This palladium-catalyzed method allows for the synthesis of a library of amides by varying the amine component, introducing functionalities such as alkyl, aryl, and amino acid ester groups.

In related systems, extensive functionalization has been demonstrated. For instance, in the development of 5-HT1A receptor ligands, a key synthetic strategy involves attaching a functionalized arylpiperazine moiety to the spirocyclic core. nih.govunimore.it Although these modifications were made at the C2-methyl position of the spirocycle, the principles demonstrate the scaffold's tolerance for complex substituents. unimore.it Similarly, studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involved adding various benzyl (B1604629) substituents to the nitrogen atom of the spiro-ring to probe for anticancer activity. nih.gov

Structure-Reactivity and Structure-Property Correlation Studies within Series of Analogues

The systematic synthesis of analogues of 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone enables detailed studies of how specific structural features correlate with chemical reactivity or biological properties.

Structure-Activity Relationship (SAR) Studies: A significant body of research exists on the SAR of 1,4-dioxaspiro[4.5]decane derivatives as ligands for serotonin (B10506) (5-HT1A) and adrenergic (α1) receptors. nih.govunimore.it

Effect of Heteroatoms: In one study, a series of analogues were synthesized where the oxygen atoms of the spiro-ketal were replaced with sulfur. The replacement of one or two oxygen atoms with sulfur was shown to progressively decrease affinity for the α1 adrenoceptor, thereby increasing selectivity for the 5-HT1A receptor. unimore.it

Effect of Substituents: The introduction of various substituents on an arylpiperazine side chain attached to the spirocycle allowed for the fine-tuning of receptor affinity and efficacy. For example, within a series of analogues, compound 10 (containing a specific substitution pattern) emerged as the most potent and efficacious 5-HT1A receptor agonist, while compounds 9 , 27 , and 30 were identified as promising α1 receptor antagonists. nih.govunimore.it

In a different therapeutic area, the SAR of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was explored for anticancer activity. It was found that substituting the spiro-ring at the 2-position with a methyl group slightly decreased activity. The activity was optimized when the substituent on the nitrogen atom was a p-bromobenzyl group, with this compound emerging as a promising candidate for further research. nih.gov

Structure-Reactivity Studies: The reactivity of the parent ketone, 2-acetylcyclohexanone, has been studied in the presence of cyclodextrins. The formation of inclusion complexes with α- or β-cyclodextrin was found to strongly inhibit the rate of both enol-nitrosation and enol-ketonization reactions, demonstrating a clear structure-reactivity correlation where host-guest complexation modulates chemical reactivity. nih.gov

Table 3: Structure-Activity Relationship Data for Selected 5-HT1A Receptor Ligands

CompoundStructural Modification (relative to parent compound 1)5-HT1A Receptor Affinity (pKi)α1d Receptor Affinity (pKi)Reference
11,4-Dioxaspiro[4.5]decane base structure8.617.35 unimore.it
141-Oxa-4-thiaspiro[4.5]decane analogue8.636.73 unimore.it
151,4-Dithiaspiro[4.5]decane analogue with modified chain8.656.00 unimore.it

Future Research Trajectories and Unexplored Domains

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of spiroketals is a cornerstone of many natural product syntheses. nih.govwikipedia.orgbenthamscience.com While traditional methods often rely on acid catalysis for the cyclization step, these can lack stereocontrol and efficiency. wikipedia.org Future research will likely focus on developing more sophisticated catalytic systems to access 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone and its analogues with high precision and yield.

Transition-metal catalysis has emerged as a powerful tool for spiroketal synthesis, utilizing substrates like alkynediols. researchgate.net Research could be directed towards developing palladium, gold, or indium-catalyzed cyclizations of suitable precursors to form the 1,4-dioxaspiro[4.5]decane core. researchgate.net Another promising area is the use of enzymatic catalysis. Flavoenzyme-driven spiroketal formation has been observed in nature, offering a highly selective and environmentally benign synthetic route. nih.gov The development of bespoke enzymes for the synthesis of this specific spiroketal could provide unparalleled stereochemical control. nih.gov Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. acs.org

Catalytic Approach Potential Substrate Type Key Advantages Relevant Research Area
Transition-Metal CatalysisDihydroxy ketones, AlkynediolsHigh efficiency, Control over reactivityPalladium, Gold, Indium catalysis researchgate.net
Biocatalysis (Enzymes)Polycyclic aromatic precursorsHigh stereoselectivity, Green chemistryFlavoenzyme-driven reactions nih.gov
OrganocatalysisHydroxy ketonesMetal-free, Asymmetric synthesisFormal [3+2] cycloadditions acs.org
Kinetic SpiroketalizationGlycal derivatives with side chainsThermodynamic stability independentMethanol-induced cyclization nih.gov

Mechanistic Exploration of Undesired Side Reactions

A thorough understanding of potential side reactions is crucial for optimizing any synthetic route. In the context of spiroketals, acid-catalyzed conditions, often used for their formation, can also lead to undesired transformations. A key area for future mechanistic investigation is the acid-catalyzed oxido-reduction of spiroketals. cdnsciencepub.com This process involves the opening of the spiroketal to form a bicyclic oxenium ion intermediate, which can then undergo an internal hydride transfer to yield a bicyclic ether as a byproduct. cdnsciencepub.com

Detailed mechanistic studies, employing a combination of kinetic analysis, isotopic labeling, and computational modeling (DFT), could elucidate the factors that favor this undesired pathway over the desired spiroketalization. Understanding the stereoelectronic requirements for the hydride transfer could lead to the design of substrates or reaction conditions that suppress this side reaction. cdnsciencepub.com For example, the stability of the oxenium ion intermediate and the conformational constraints of the molecule can significantly influence the reaction outcome.

Advanced Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) offer powerful tools to accelerate the discovery and optimization of synthetic routes to this compound. youtube.com Future research can leverage these technologies to rapidly screen a wide array of catalysts, solvents, and reaction conditions.

Automated synthesizers, which can perform reactions in parallel using pre-packaged reagent cartridges, could be employed to explore variations in the synthesis. youtube.com For instance, the ketalization of a precursor like 2-acetylcyclohexanone (B32800) could be optimized by screening different acid catalysts and diols. researchgate.net HTE platforms can be used to run hundreds or thousands of experiments on a small scale, allowing for the rapid identification of optimal conditions for yield and purity. This data-rich approach not only speeds up process development but also provides valuable datasets for training machine learning models. youtube.com

Technology Application to Synthesis Potential Outcome
Automated SynthesizersScreening of catalysts and reagents for spiroketalization.Rapid optimization of reaction conditions. youtube.com
High-Throughput ExperimentationParallel synthesis and analysis of derivatives.Identification of structure-activity relationships.
Cartridge-based SystemsStandardized and reproducible synthesis protocols.Increased efficiency and safety. youtube.com

Application of Machine Learning and AI in Synthetic Route Design

Propose Novel Retrosynthetic Disconnections: AI can identify less common but potentially more efficient bond-breaking strategies to simplify the target molecule into readily available starting materials. nih.gov

Predict Reaction Outcomes: ML models can predict the likelihood of success for a given reaction, helping to prioritize the most promising synthetic routes. chemrxiv.org

Optimize for Specific Criteria: Algorithms can be designed to favor routes that are shorter, higher-yielding, or utilize greener reagents and solvents. chemrxiv.orgsynthiaonline.com

AI/ML Tool Function Benefit for Synthesis Planning
Retrosynthesis Planners (e.g., ReTReK)Propose synthetic routes based on data and chemical knowledge. nih.govchemrxiv.orgDiscovery of novel and efficient pathways.
Reaction Prediction ModelsPredict the products and yields of unknown reactions. chemrxiv.orgDe-risking of proposed synthetic steps.
Optimization AlgorithmsSearch for routes that meet specific criteria (e.g., cost, sustainability).Design of more practical and greener syntheses. synthiaonline.com

Exploration of New Chemical Transformations Involving the Spiroketal and Ketone functionalities

The dual functionality of this compound provides a rich platform for exploring new chemical transformations. The spiroketal serves as a robust protecting group for one ketone, allowing for selective reactions at the other ketone or elsewhere on the molecule.

Future research could investigate a range of transformations at the acetyl group, such as:

Asymmetric Hydrogenation: The use of chiral diphosphine ligands with ruthenium complexes has shown high efficiency in the asymmetric hydrogenation of ketones, which could be applied here to produce chiral secondary alcohols. acs.org

Palladium-Catalyzed Reactions: The ketone can be converted to a more reactive group, like an iodoalkene, which can then participate in reactions such as aminocarbonylation to form acrylamides. researchgate.net

Aldol and Related Condensations: The enolizable ketone can serve as a nucleophile in various carbon-carbon bond-forming reactions.

Furthermore, reactions that involve the spiroketal itself are of interest. While often stable, the spiroketal can be opened under specific conditions, as seen in the acid-catalyzed oxido-reduction. cdnsciencepub.com Exploring controlled and selective cleavage or rearrangement of the spiroketal ring could lead to novel molecular scaffolds. For example, selective deketalization could be explored to unmask the protected ketone, leading to a diketone intermediate for further derivatization. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving ketone protection. For example, spirocyclic dioxolane systems can be formed by reacting cyclohexanedione derivatives with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the 1,4-dioxaspiro[4.5]decan-8-one intermediate. Subsequent acetylation at the 6-position is achieved using acetylating agents like acetic anhydride. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of ketone to ethylene glycol) and reaction time (24–48 hours under reflux). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the spirocyclic structure. Key signals include the acetyl group (δ ~2.1 ppm in ¹H NMR; δ ~208 ppm in ¹³C NMR) and the dioxolane ring protons (δ ~3.8–4.2 ppm) .
  • X-ray Crystallography : Used to resolve conformational ambiguities, such as the chair conformation of the spirocyclic system and bond-length variations (e.g., axial vs. equatorial C–O bonds in the dioxolane ring) .
  • GC-MS/HPLC : Employed for purity assessment. Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) is recommended for quantifying impurities .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential irritant properties (observed in structurally related spiro compounds) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from synthesis) with sodium bicarbonate before disposal. Contaminated solvents should be collected in halogen-free containers .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved, particularly in cytotoxicity assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 20 µM in MCF-7 cells vs. 156.3 µM in liver homogenate) may arise from assay conditions . To resolve these:
  • Standardize Assay Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Control for Degradation : Stabilize the compound by cooling samples during prolonged experiments (organic degradation rates increase with temperature) .
  • Validate via Orthogonal Assays : Confirm results using both MTT and apoptosis marker assays (e.g., Annexin V staining) .

Q. What strategies are effective for modifying the spirocyclic core to enhance pharmacological activity?

  • Methodological Answer :
  • Functional Group Addition : Introduce sulfonyl or hydrazine groups (e.g., 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate) to improve solubility and receptor binding .
  • Ring Substitution : Replace the dioxolane oxygen with sulfur (1,4-dithiaspiro analogs) to modulate lipophilicity and metabolic stability .
  • Stereochemical Control : Synthesize enantiopure derivatives via chiral catalysts (e.g., Ru-BINAP complexes) to evaluate stereospecific bioactivity .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for cyclization reactions. Key parameters include bond dissociation energies (C–O: ~85 kcal/mol) and charge distribution .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., toluene vs. DMF) on reaction kinetics .
  • Docking Studies : Screen for potential biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How should researchers address variability in melting point data for this compound across literature sources?

  • Methodological Answer : Reported melting points (e.g., 73–74°C vs. broader ranges) may reflect impurities or polymorphic forms . Mitigation steps:
  • Recrystallization : Purify the compound using a mixed solvent system (e.g., ethanol/water).
  • DSC Analysis : Perform differential scanning calorimetry to identify polymorphs.
  • Cross-Validate : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .

Tables for Key Findings

Q. Table 1: Biological Activity of Structural Analogs

Compound ModificationBiological ActivityModel SystemIC₅₀ (µM)Reference
8-Methyl derivativeCytotoxicMCF-7 cells20
Sulfonyl-substituted analogAntioxidantLiver homogenate156.3
Hydrazine oxalate derivativeNeuroprotectiveNeuronal cellsN/A

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
X-ray CrystallographyConformational analysisResolution ≤ 0.8 Å
Reverse-phase HPLCPurity assessmentC18 column, 60:40 ACN/H₂O
DFT CalculationsReaction pathway predictionB3LYP/6-31G* basis set

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone
Reactant of Route 2
1-{1,4-Dioxaspiro[4.5]decan-6-yl}ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.